molecular formula C21H23ClN4O2S B2817896 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021265-26-8

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No.: B2817896
CAS No.: 1021265-26-8
M. Wt: 430.95
InChI Key: QETPKDNRGSKLPY-UHFFFAOYSA-N
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Description

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds featuring parts of the structure similar to the chemical has focused on their synthesis and evaluation for antimicrobial activity. For instance, Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole/benzothiazole rings and evaluated their antimicrobial activity against various microorganism strains. Compounds showing high antimicrobial activity were identified, indicating potential applications in developing new antimicrobial agents Yurttaş et al., 2016.

Antiproliferative Activity Against Cancer Cell Lines

Another area of research involves the antiproliferative activity of similar compounds against human cancer cell lines. Mallesha et al. (2012) synthesized pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their effect against several cancer cell lines, identifying compounds with potential anticancer properties Mallesha et al., 2012.

Properties

IUPAC Name

12-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c22-14-3-1-4-15(11-14)24-7-9-25(10-8-24)19(27)12-16-13-29-21-23-18-6-2-5-17(18)20(28)26(16)21/h1,3-4,11,16H,2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETPKDNRGSKLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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